5H-Pyrrolo[3,2-d]pyrimidin-4-ol
Overview
Description
5H-Pyrrolo[3,2-d]pyrimidin-4-ol belongs to the class of organic compounds known as pyrrolopyrimidines . These are compounds containing a pyrrolopyrimidine moiety, which consists of a pyrrole ring fused to a pyrimidine .
Synthesis Analysis
The synthesis of 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one involves a palladium-catalyzed cross-coupling of 4-iodo-6-methoxy-5-nitropyrimidine and trimethyl (tributylstannylethynyl)silane to form the corresponding 4-trimethylsilylethynylpyrimidine. This is followed by the construction of an annellated pyrrolo ring, providing an efficient route to the pyrrolo[3,2-d]pyrimidine system .Molecular Structure Analysis
The molecular structure of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol consists of a pyrrole ring fused to a pyrimidine . The molecular weight is 135.123 .Physical And Chemical Properties Analysis
5H-Pyrrolo[3,2-d]pyrimidin-4-ol has a molecular weight of 135.123 and a density of 1.6±0.1 g/cm3 . It has a boiling point of 390.6±22.0 °C at 760 mmHg . The melting point is greater than 300ºC .Scientific Research Applications
Targeted Kinase Inhibitors
5H-Pyrrolo[3,2-d]pyrimidin-4-ol: derivatives have been identified as potential multi-targeted kinase inhibitors (TKIs). These compounds, particularly when halogenated, show promise in inhibiting various kinases involved in cancer cell proliferation . They are synthesized to target specific kinases with high affinity, potentially leading to more effective cancer treatments.
Apoptosis Inducers
Research has shown that certain derivatives can act as apoptosis inducers in cancer cells. By inducing programmed cell death, these compounds could be used to selectively target and eliminate cancer cells, reducing the growth of tumors and possibly enhancing the effectiveness of chemotherapy .
Antidiabetic Applications
Some pyrrolopyrimidine derivatives have been explored for their potential to reduce blood glucose levels. This application could be significant in the prevention and treatment of conditions such as hyperglycemia, type 1 diabetes, and other related metabolic disorders .
Antimicrobial Agents
The structural similarity of pyrrolopyrimidine to purines has led to the synthesis of compounds that exhibit antimicrobial properties. These compounds could serve as the basis for new antibiotics, offering an alternative to traditional treatments and helping to combat antibiotic resistance .
Anti-HIV Activity
Pyrrolopyrimidine derivatives have also been reported to possess anti-HIV properties. Their ability to inhibit the replication of the HIV virus could make them valuable components of antiretroviral therapy, contributing to the management of HIV/AIDS .
Cardiovascular Disease Management
Due to their potential impact on blood glucose and lipid levels, pyrrolopyrimidine compounds may find application in managing cardiovascular diseases. They could help in treating conditions like hyperlipidemia and hypertension, which are risk factors for heart disease .
Antitumor and Antiangiogenic Properties
These compounds have shown significant antitumor activities and the ability to inhibit angiogenesis, the process by which new blood vessels form from pre-existing ones. This could be particularly useful in cancer treatment, as it might prevent tumors from acquiring the blood supply needed for their growth .
Adenosine Receptor Antagonism
Some pyrrolopyrimidine derivatives are selective A1-adenosine receptor antagonists. This property could be exploited in the development of drugs to treat various conditions, including cardiac arrhythmias and certain neurological disorders .
Safety and Hazards
properties
IUPAC Name |
3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c10-6-5-4(1-2-7-5)8-3-9-6/h1-3,7H,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWMXUDUWVFWJPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1N=CNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60971989 | |
Record name | 5H-Pyrrolo[3,2-d]pyrimidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60971989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5H-Pyrrolo[3,2-d]pyrimidin-4-ol | |
CAS RN |
5655-01-6 | |
Record name | 5H-Pyrrolo[3,2-d]pyrimidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60971989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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